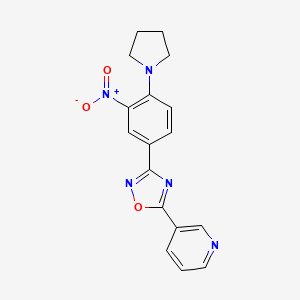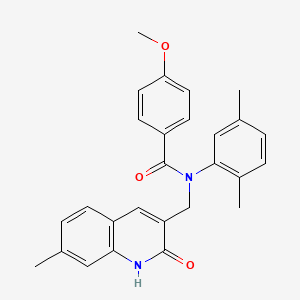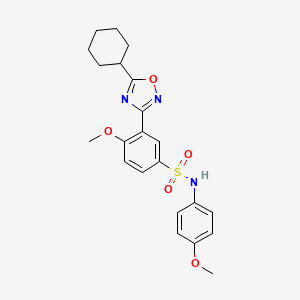
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in Alzheimer's disease (AD). It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential applications in treating AD.
Mécanisme D'action
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide works by binding to the receptor for advanced glycation end products (RAGE), a cell surface protein that plays a key role in the inflammatory response and Aβ aggregation in AD. By blocking RAGE, this compound can reduce the accumulation of Aβ and inflammation in the brain, thereby slowing the progression of AD.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of Aβ in the brain and improve cognitive function in animal models of AD. Additionally, this compound has been shown to reduce inflammation in the brain and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its specificity for RAGE, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in clinical trials, possibly due to its inability to penetrate the blood-brain barrier and reach its target in the brain.
Orientations Futures
For research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide include developing more effective delivery methods to improve its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, studies are needed to investigate the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other AD therapies.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, starting with the reaction of 2-hydroxy-3-nitrobenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is subsequently reacted with isopropyl chloroacetate to form the ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield this compound in its final form.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential therapeutic benefits in AD, a neurodegenerative disorder characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles in the brain. Studies have shown that this compound can inhibit the aggregation of Aβ and reduce inflammation in the brain, two key pathological features of AD.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16(2)26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-8-6-7-9-21(18)25-22(19)27/h6-14,16H,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHWSGXUPYIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


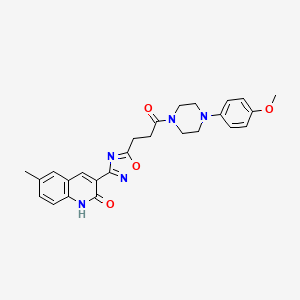

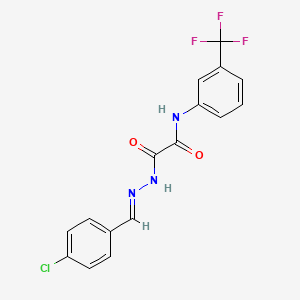
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
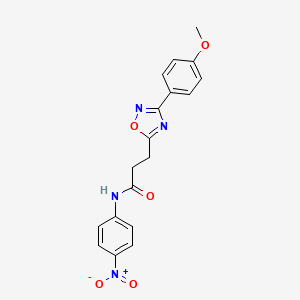
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
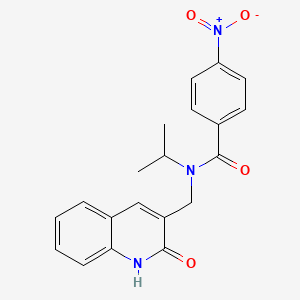
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)

